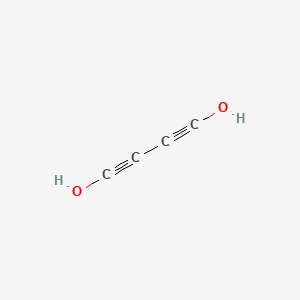
Buta-1,3-diyne-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Butadiyne-1,4-diol is an organic compound with the molecular formula C4H2O2 It is characterized by the presence of two hydroxyl groups (-OH) attached to a butadiyne backbone, which consists of two triple bonds between carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Butadiyne-1,4-diol can be synthesized through several methods. One common approach involves the reaction of acetylene with formaldehyde under specific conditions to form butyne-1,4-diol, which can then be further processed to yield 1,3-butadiyne-1,4-diol . Another method involves the use of palladium-catalyzed reactions to achieve the desired product .
Industrial Production Methods: Industrial production of 1,3-butadiyne-1,4-diol typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: 1,3-Butadiyne-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to different derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alkenes or alkanes.
Substitution: Esters or ethers.
Scientific Research Applications
1,3-Butadiyne-1,4-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial materials
Mechanism of Action
The mechanism by which 1,3-butadiyne-1,4-diol exerts its effects involves interactions with various molecular targets. The compound can participate in hydrogen bonding and other interactions due to its hydroxyl groups. These interactions can influence the behavior of biological molecules and pathways .
Comparison with Similar Compounds
1,4-Butanediol: A primary alcohol with similar hydroxyl groups but a different carbon backbone.
1,3-Butadiene-1,4-diol: Another diol with a different arrangement of double bonds
Uniqueness: 1,3-Butadiyne-1,4-diol is unique due to its butadiyne backbone, which imparts distinct chemical properties compared to other diols. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
55831-69-1 |
|---|---|
Molecular Formula |
C4H2O2 |
Molecular Weight |
82.06 g/mol |
IUPAC Name |
buta-1,3-diyne-1,4-diol |
InChI |
InChI=1S/C4H2O2/c5-3-1-2-4-6/h5-6H |
InChI Key |
LXGASBXWZDISQC-UHFFFAOYSA-N |
Canonical SMILES |
C(#CO)C#CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















